2-Fluoroethyl thiolacetate
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Overview
Description
2-Fluoroethyl thiolacetate is an organosulfur compound with the molecular formula C₄H₇FOS and a molecular weight of 122.161 g/mol . This compound is characterized by the presence of a fluoroethyl group attached to a thiolacetate moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoroethyl thiolacetate can be synthesized through the nucleophilic substitution reaction of 2-fluoroethanol with thioacetic acid. The reaction typically involves the use of a base such as potassium carbonate to facilitate the nucleophilic attack of the thiolate anion on the fluoroethyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroethyl thiolacetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the thiolacetate moiety can be reduced to form alcohols.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiolates, amines, and alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted ethyl thiolacetates.
Scientific Research Applications
2-Fluoroethyl thiolacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions involving thiol groups.
Medicine: It serves as a precursor for the development of pharmaceuticals that target thiol-containing enzymes.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-fluoroethyl thiolacetate involves the nucleophilic attack of the thiolate anion on electrophilic centers. This reaction pathway is facilitated by the electron-withdrawing effect of the fluoroethyl group, which enhances the nucleophilicity of the thiolate anion. The compound can interact with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions .
Comparison with Similar Compounds
Thioacetic Acid (CH₃C(O)SH):
Ethanethiol (C₂H₅SH): A simple thiol used in organic synthesis and as a flavoring agent.
2-Fluoroethanol (C₂H₅FO): A precursor in the synthesis of 2-fluoroethyl thiolacetate.
Uniqueness: this compound is unique due to the presence of both a fluoroethyl group and a thiolacetate moiety. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. The electron-withdrawing effect of the fluoroethyl group enhances the nucleophilicity of the thiolate anion, making it more reactive compared to similar compounds .
Properties
CAS No. |
462-31-7 |
---|---|
Molecular Formula |
C4H7FOS |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
S-(2-fluoroethyl) ethanethioate |
InChI |
InChI=1S/C4H7FOS/c1-4(6)7-3-2-5/h2-3H2,1H3 |
InChI Key |
MFWYIFRPVITMEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCF |
Origin of Product |
United States |
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